

Biological Activity of PF-1163B Against Candida albicans: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PF-1163B

Cat. No.: B1679689

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Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide range of infections from superficial mycoses to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. **PF-1163B**, a macrocyclic compound isolated from Penicillium sp., has demonstrated potent growth inhibitory activity against Candida albicans.[1] This technical guide provides an in-depth overview of the biological activity of **PF-1163B**, focusing on its mechanism of action, and outlines key experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of **PF-1163B** against Candida albicans is the inhibition of ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises fungal cell viability.

Specifically, **PF-1163B**, along with its closely related analog PF-1163A, targets the enzyme C-4 sterol methyl oxidase (ERG25p).[2] This enzyme is a critical component of the C-4 demethylation complex responsible for the removal of two methyl groups from the C-4 position of sterol precursors. Inhibition of ERG25p by PF-1163 compounds leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol in the fungal cell membrane.[2]

Quantitative Data

While the literature describes **PF-1163B** as having "potent growth inhibitory activity" against *Candida albicans*, specific Minimum Inhibitory Concentration (MIC) values are not readily available in the public domain.[1] Further studies are required to quantify the in vitro potency of **PF-1163B** against a range of clinical and reference strains of *C. albicans*.

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity of **PF-1163B** against *Candida albicans* can be determined using standardized methods such as the broth microdilution assay outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of **PF-1163B** against *Candida albicans*.

Materials:

- *Candida albicans* isolate (e.g., ATCC 90028)
- **PF-1163B** compound
- RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer or plate reader (optional, for spectrophotometric reading)
- Sterile saline or phosphate-buffered saline (PBS)

- Vortex mixer
- Incubator (35°C)

Procedure:

- Inoculum Preparation:
 - Subculture *C. albicans* on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.
 - Harvest several colonies and suspend them in sterile saline.
 - Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately $1-5 \times 10^6$ CFU/mL.
 - Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of $0.5-2.5 \times 10^3$ CFU/mL in the test wells.
- Drug Dilution:
 - Prepare a stock solution of **PF-1163B** in a suitable solvent (e.g., DMSO).
 - Perform serial twofold dilutions of **PF-1163B** in RPMI 1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.
- Inoculation and Incubation:
 - Inoculate each well containing the drug dilution with the prepared fungal suspension.
 - Include a growth control well (no drug) and a sterility control well (no inoculum).
 - Incubate the plates at 35°C for 24-48 hours.
- MIC Determination:
 - The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically $\geq 50\%$) compared to the growth control.

- The endpoint can be determined visually or spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 530 nm).

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in total ergosterol content in *Candida albicans* cells following treatment with **PF-1163B**.

Objective: To confirm and quantify the inhibitory effect of **PF-1163B** on the ergosterol biosynthetic pathway.

Materials:

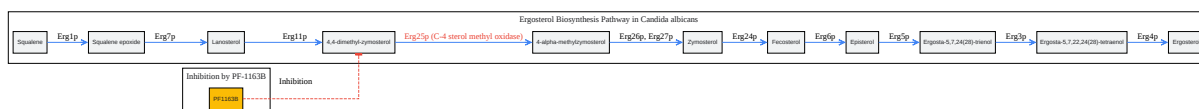
- *Candida albicans* isolate
- **PF-1163B** compound
- Sabouraud Dextrose Broth (SDB)
- Alcoholic potassium hydroxide (25% KOH in ethanol)
- n-Heptane
- Sterile water
- Spectrophotometer capable of scanning between 230 and 300 nm
- Vortex mixer
- Water bath (85°C)
- Centrifuge

Procedure:

- Cell Culture and Treatment:
 - Inoculate *C. albicans* into SDB containing various concentrations of **PF-1163B** (and a no-drug control).

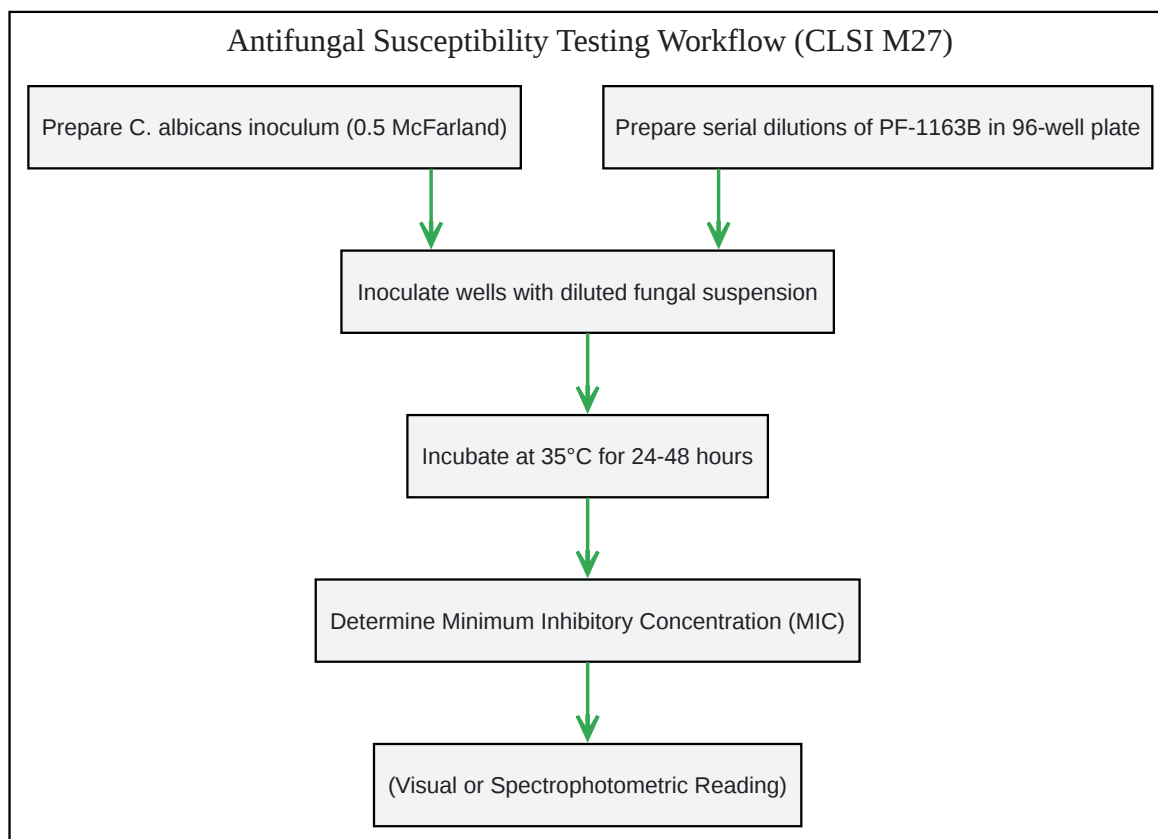
- Incubate at 35°C with shaking for a defined period (e.g., 16 hours).
- Cell Harvesting and Saponification:
 - Harvest the cells by centrifugation and wash with sterile water.
 - Determine the wet weight of the cell pellet.
 - Add alcoholic potassium hydroxide to the cell pellet.
 - Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.
- Sterol Extraction:
 - After cooling, add sterile water and n-heptane to the saponified mixture.
 - Vortex vigorously to extract the non-saponifiable lipids (sterols) into the heptane layer.
 - Transfer the heptane layer to a fresh tube.
- Spectrophotometric Analysis:
 - Scan the absorbance of the heptane extract from 230 to 300 nm.
 - The presence of ergosterol will result in a characteristic four-peaked curve. A reduction in the height of these peaks in the **PF-1163B**-treated samples compared to the control indicates inhibition of ergosterol biosynthesis.
 - The percentage of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and the wet weight of the cell pellet.

Visualizations



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Caption: Ergosterol biosynthesis pathway in *Candida albicans* and the inhibitory action of **PF-1163B**.



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Caption: A generalized workflow for determining the antifungal susceptibility of **PF-1163B**.

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- To cite this document: BenchChem. [Biological Activity of PF-1163B Against Candida albicans: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679689#biological-activity-of-pf-1163b-against-candida-albicans]

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